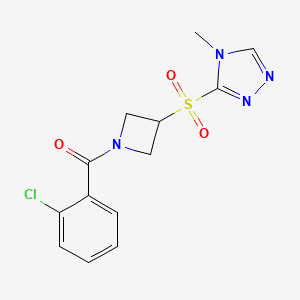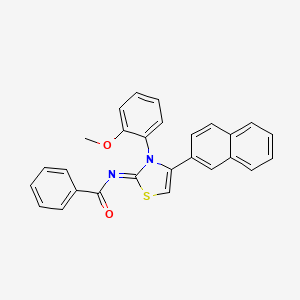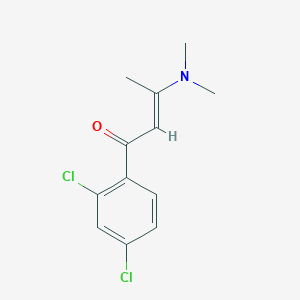![molecular formula C20H16BrClN4O2S2 B2687868 5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391869-02-6](/img/structure/B2687868.png)
5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H16BrClN4O2S2 and its molecular weight is 523.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
Research has explored the synthesis techniques and chemical reactions involving quinoline and quinazolinone derivatives. For instance, compounds have been developed through cyclocondensation reactions and have shown potential in generating novel chemical structures with enhanced pharmacological properties. These methodologies include the reactions of anthranilamide with isocyanates leading to the synthesis of oxazoloquinazolinones and oxazinoquinazolinones, showcasing the chemical versatility of quinoline derivatives in creating bioactive molecules (Chern et al., 1988).
Antimicrobial and Antifungal Applications
Quinoline and quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have demonstrated that certain quinoline derivatives containing azole nuclei possess significant activity against a range of microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents with diverse mechanisms of action (Özyanik et al., 2012).
Antitumor Activities
The research into quinazolinone derivatives has extended into their antitumor applications, where modifications to the quinazolinone core have been explored to enhance water solubility and cytotoxicity against cancer cells. This includes the development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, which demonstrates the importance of structural modification in improving drug properties and efficacy (Bavetsias et al., 2002).
Enzymatic Activity Enhancement
Certain quinoline and quinazolinone derivatives have been investigated for their ability to enhance enzymatic activities. This includes the synthesis of angular tetracyclic compounds under phase transfer catalysis conditions, showcasing the potential of these compounds in biochemical applications beyond their antimicrobial and antitumor properties (Abass, 2007).
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN4O2S2/c21-13-7-8-15(22)14(10-13)18(28)23-19-24-25-20(30-19)29-11-17(27)26-9-3-5-12-4-1-2-6-16(12)26/h1-2,4,6-8,10H,3,5,9,11H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZEKOYOXNDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)
![2-(4-bromophenyl)-N-(3,5-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687788.png)

![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)
![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)



![tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2687802.png)
![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)
